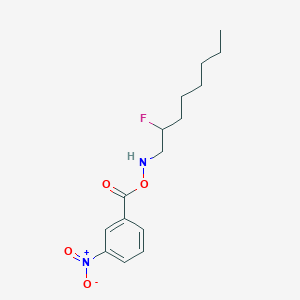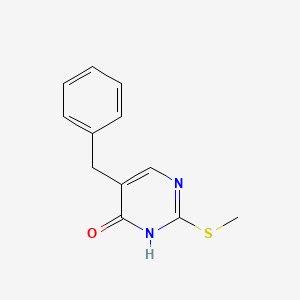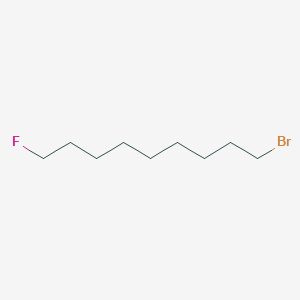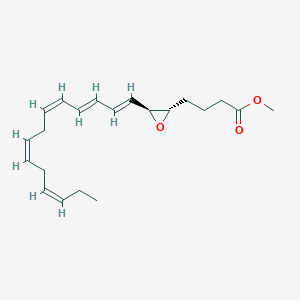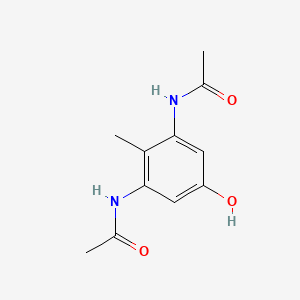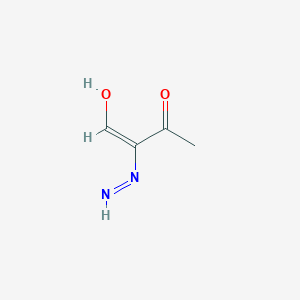
(E)-3-diazenyl-4-hydroxybut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-diazenyl-4-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a diazenyl group (-N=N-) and a hydroxy group (-OH) attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-diazenyl-4-hydroxybut-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a suitable hydroxybutenone derivative. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as catalytic processes and optimized reaction parameters can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-diazenyl-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of ethers or esters.
Aplicaciones Científicas De Investigación
(E)-3-diazenyl-4-hydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-diazenyl-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes. The hydroxy group may also play a role in binding interactions with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolone Derivatives: These compounds share structural similarities with (E)-3-diazenyl-4-hydroxybut-3-en-2-one and exhibit comparable chemical reactivity.
Carbocycles: Functionalized carbocycles can undergo similar types of chemical reactions and have analogous applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H6N2O2 |
|---|---|
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
(E)-3-diazenyl-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6N2O2/c1-3(8)4(2-7)6-5/h2,5,7H,1H3/b4-2+,6-5? |
Clave InChI |
PQDYCHQVVDKHLP-HNLUZFPVSA-N |
SMILES isomérico |
CC(=O)/C(=C\O)/N=N |
SMILES canónico |
CC(=O)C(=CO)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


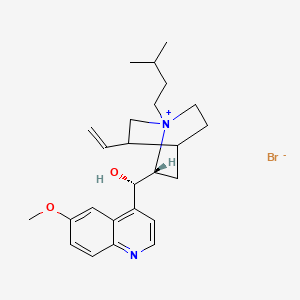
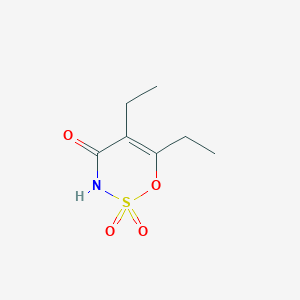
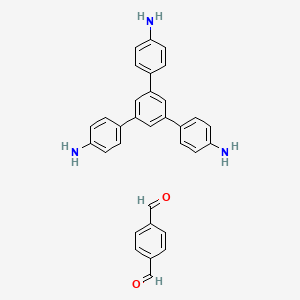

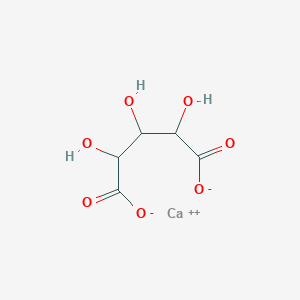

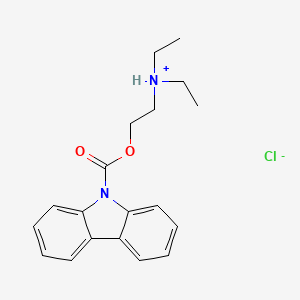
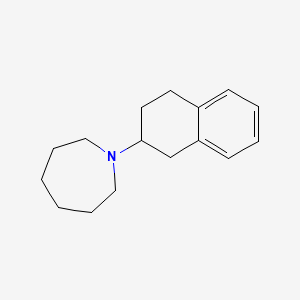
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
